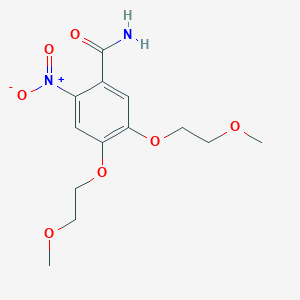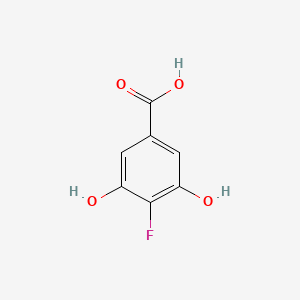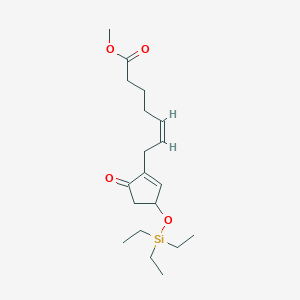![molecular formula C30H33N3O7 B12326390 Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside found in RNA. The modification at the 2’ position with an amino group and the 5’ position with a bis(4-methoxyphenyl)phenylmethyl group makes it unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves multiple steps. Typically, the starting material is uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The amino group at the 2’ position is introduced through nucleophilic substitution reactions, while the bis(4-methoxyphenyl)phenylmethyl group at the 5’ position is introduced using protecting group chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesizers and optimized reaction conditions would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups at the 2’ position .
Aplicaciones Científicas De Investigación
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modifying RNA and DNA structures.
Mecanismo De Acción
The mechanism of action of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The amino group at the 2’ position and the bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position can disrupt base pairing and nucleic acid stability, leading to inhibition of DNA and RNA synthesis. This disruption can induce apoptosis in cancer cells and inhibit viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Uridine, 2’-O-(2-aminoethyl)-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-: Similar structure but with a methyl group at the 5’ position.
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-: Similar structure but with a fluorine atom at the 2’ position.
Uniqueness
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is unique due to the presence of both an amino group at the 2’ position and a bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H33N3O7 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H33N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-15,24,26-28,35H,16-18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 |
Clave InChI |
WKKOCWIRCDRICS-YULOIDQLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5CCC(=O)NC5=O)N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


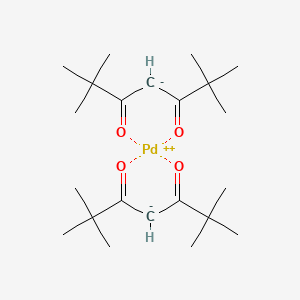
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)

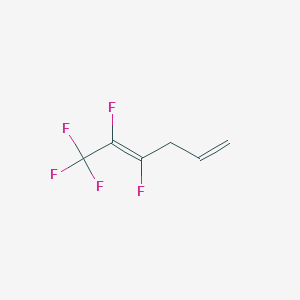
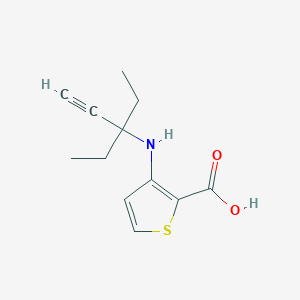
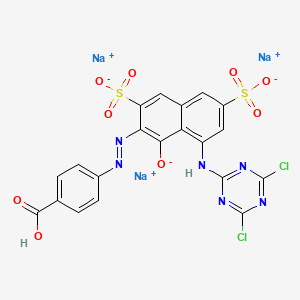

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
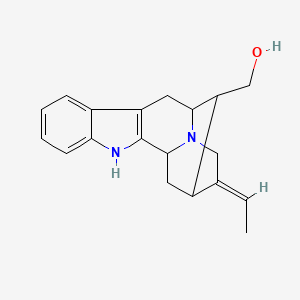
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
